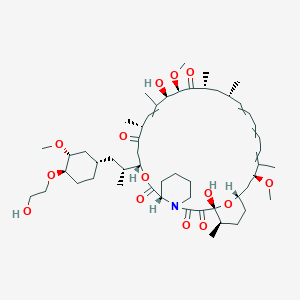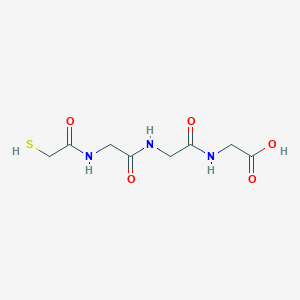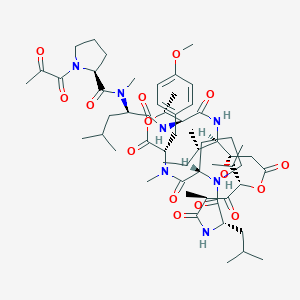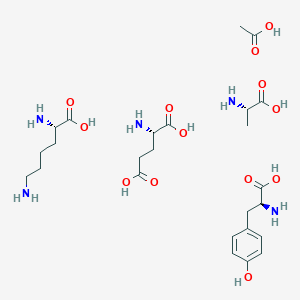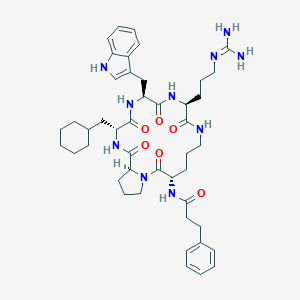
PMX 205
Übersicht
Beschreibung
PMX-205 ist ein zyklisches Hexapeptid, das als potenter Antagonist des Komplement-Komponenten-5a-Rezeptors (C5aR) wirkt. Diese Verbindung hat in verschiedenen Bereichen der wissenschaftlichen Forschung ein erhebliches Potenzial gezeigt, da sie in der Lage ist, Immunantworten und Entzündungen zu modulieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PMX-205 wird durch Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer an ein Harz gebundenen Peptidkette. Die wichtigsten Schritte umfassen:
Kupplung: Die Aminosäuren werden unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.
Entschützung: Die Schutzgruppen werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.
Cyclisierung: Das lineare Peptid wird cyclisiert, um die Hexapeptidstruktur zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von PMX-205 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigchromatographie (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PMX-205 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: PMX-205 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken führt.
Reduktion: Reduktionsreaktionen können diese Disulfidbrücken aufbrechen und die Verbindung in ihre reduzierte Form zurückführen.
Substitution: PMX-205 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.
Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Formen von PMX-205 sowie substituierte Derivate mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
PMX-205 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und Cyclisierung verwendet.
Biologie: Untersucht wegen seiner Rolle bei der Modulation von Immunantworten und Entzündungen.
Medizin: Als potenzielles Therapeutikum für Erkrankungen wie Alzheimer-Krankheit, Kolitis und neuropathische Schmerzen untersucht.
Industrie: Verwendung bei der Entwicklung neuer Medikamente und Therapeutika
Wirkmechanismus
PMX-205 entfaltet seine Wirkung, indem es an den Komplement-Komponenten-5a-Rezeptor (C5aR) bindet und so die Interaktion zwischen C5a und seinem Rezeptor blockiert. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die an Entzündungen und Immunantworten beteiligt sind. Zu den molekularen Zielstrukturen gehören C5aR, und die beteiligten Wege stehen in erster Linie mit der Immunmodulation und Entzündung in Zusammenhang .
Wissenschaftliche Forschungsanwendungen
PMX-205 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions like Alzheimer’s disease, colitis, and neuropathic pain.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
PMX-205 exerts its effects by binding to the complement component 5a receptor (C5aR), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The molecular targets include C5aR, and the pathways involved are primarily related to immune modulation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PMX-53: Ein weiterer C5a-Rezeptor-Antagonist mit ähnlichen Eigenschaften, jedoch mit geringerer in vivo Wirksamkeit und Stabilität im Vergleich zu PMX-205.
C5a-Rezeptor-Antagonisten: Verschiedene andere Verbindungen, die auf den C5a-Rezeptor abzielen, jede mit einzigartigen Eigenschaften und Anwendungen
Einzigartigkeit von PMX-205
PMX-205 zeichnet sich durch seine höhere in vivo Wirksamkeit und Stabilität aus, was es zu einem vielversprechenderen Kandidaten für therapeutische Anwendungen macht. Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und Neuroinflammation zu reduzieren, unterscheidet es zusätzlich von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFHFJULBPYLM-ILOBPARPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514814-49-4 | |
| Record name | PMX-205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PMX 205 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PMX-205 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


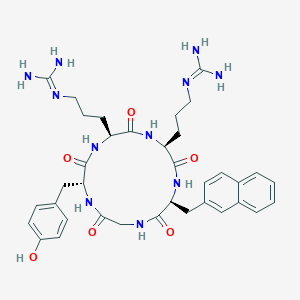
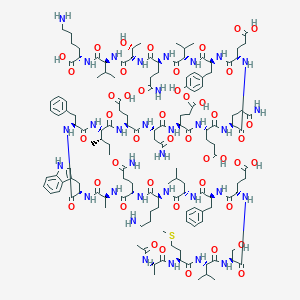
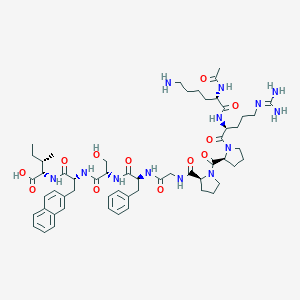
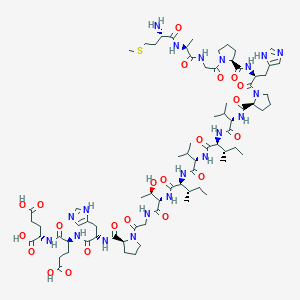
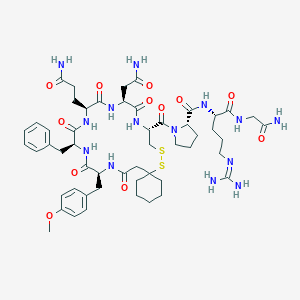

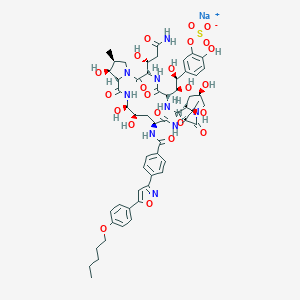
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
